molecular formula C7H12N2 B13567238 5-(2-methylpropyl)-1H-imidazole CAS No. 61893-08-1

5-(2-methylpropyl)-1H-imidazole

Cat. No.: B13567238
CAS No.: 61893-08-1
M. Wt: 124.18 g/mol
InChI Key: YNKYMFZRRGASLV-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-1H-imidazole: is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a 2-methylpropyl group attached to the fifth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpropyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction is usually carried out in an aqueous medium at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(2-methylpropyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the hydrogen atoms on the imidazole ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-(2-methylpropyl)-1H-imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-imidazole: The parent compound without the 2-methylpropyl group.

    2-methyl-1H-imidazole: A similar compound with a methyl group at the second position.

    4,5-dimethyl-1H-imidazole: A compound with methyl groups at the fourth and fifth positions.

Uniqueness: 5-(2-methylpropyl)-1H-imidazole is unique due to the presence of the 2-methylpropyl group at the fifth position. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other imidazole derivatives.

Properties

CAS No.

61893-08-1

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

5-(2-methylpropyl)-1H-imidazole

InChI

InChI=1S/C7H12N2/c1-6(2)3-7-4-8-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

YNKYMFZRRGASLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=CN1

Origin of Product

United States

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